molecular formula C19H25NO2 B14391682 1-Decanone, 1-(8-hydroxy-5-quinolinyl)- CAS No. 88559-37-9

1-Decanone, 1-(8-hydroxy-5-quinolinyl)-

Cat. No.: B14391682
CAS No.: 88559-37-9
M. Wt: 299.4 g/mol
InChI Key: CWBIMKYMYUXNNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Decanone, 1-(8-hydroxy-5-quinolinyl)- is a chemical compound known for its unique structure and properties. It belongs to the class of hydroxyquinoline derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of a decanone group attached to a hydroxyquinoline moiety, which imparts specific chemical and physical properties.

Preparation Methods

The synthesis of 1-Decanone, 1-(8-hydroxy-5-quinolinyl)- involves several steps and specific reaction conditions. One common method includes the reaction of decanoyl chloride with 8-hydroxyquinoline in the presence of a catalyst such as aluminum chloride . The reaction is typically carried out in an organic solvent like nitrobenzene at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Decanone, 1-(8-hydroxy-5-quinolinyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Decanone, 1-(8-hydroxy-5-quinolinyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Decanone, 1-(8-hydroxy-5-quinolinyl)- involves its interaction with specific molecular targets. The hydroxyquinoline moiety can chelate metal ions, which is crucial for its biological activity. This chelation can disrupt metal-dependent processes in microorganisms, leading to their inhibition or death . Additionally, the compound can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

1-Decanone, 1-(8-hydroxy-5-quinolinyl)- can be compared with other hydroxyquinoline derivatives such as:

The uniqueness of 1-Decanone, 1-(8-hydroxy-5-quinolinyl)- lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

88559-37-9

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

IUPAC Name

1-(8-hydroxyquinolin-5-yl)decan-1-one

InChI

InChI=1S/C19H25NO2/c1-2-3-4-5-6-7-8-11-17(21)15-12-13-18(22)19-16(15)10-9-14-20-19/h9-10,12-14,22H,2-8,11H2,1H3

InChI Key

CWBIMKYMYUXNNW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)C1=C2C=CC=NC2=C(C=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.